molecular formula C23H15N5O5 B2593472 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-98-2

6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2593472
CAS RN: 901044-98-2
M. Wt: 441.403
InChI Key: NLHCIWHLUMYLRA-UHFFFAOYSA-N
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Description

6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, also known as MNQ, is a novel and potent compound that has been the focus of recent scientific research. This molecule belongs to the class of pyrazoloquinolines, which have shown promising results in various biological applications. MNQ has been found to exhibit excellent anticancer activity and has been extensively studied for its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Inhibition of Ras Transformation

One of the compound's notable applications is its role in inhibiting ras transformation. Kumar et al. (1995) identified a pyrazolo-quinoline compound, SCH 51344, which reverts several key aspects of ras transformation such as morphological changes and anchorage-independent growth. This compound operates through a novel mechanism, acting at a point either downstream or parallel to the extracellular signal-regulated kinase-dependent Ras signaling pathway (C. Kumar et al., 1995).

Antimicrobial Activity

El-Gamal et al. (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives and evaluated their antimicrobial activity against a range of organisms. They found that some derivatives showed moderate activities against both gram-positive and gram-negative bacteria, as well as fungi (Kamal M El-Gamal, Mohamed S. Hagrs, Hamada S. Abulkhair, 2016).

Photophysical Properties

Padalkar and Sekar (2014) explored the photophysical behaviors of azole-quinoline-based fluorophores, including those related to the compound of interest. They found that the emission properties of these compounds depend on solvent polarity, demonstrating their potential in photophysical applications (Vikas Padalkar, N. Sekar, 2014).

Electroluminescence Applications

Gondek et al. (2008) characterized a series of methoxy and carboethoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline for their photoluminescent spectra, which are highly solvatochromic. Their study suggests that these derivatives are promising materials for electroluminescent applications (E. Gondek, S. Całus, A. Danel, Andriy V. Kityk, 2008).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of novel quinoline derivatives, indicating the compound's versatility in chemical synthesis. For instance, the synthesis of pyrazolo[3,4-c]quinoline derivatives showcases the compound's potential in creating a wide range of chemical structures for various applications (K. Nagarajan, R. Shah, 1992).

properties

IUPAC Name

6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O5/c1-33-20-7-3-6-18-22(20)24-13-19-21(14-8-10-15(11-9-14)27(29)30)25-26(23(18)19)16-4-2-5-17(12-16)28(31)32/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHCIWHLUMYLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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